Ethyl 5-bromo-2-(difluoromethoxy)benzoate

描述

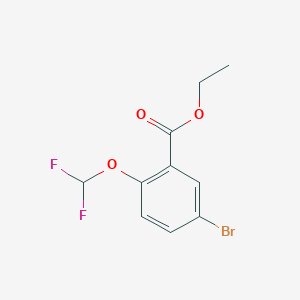

Ethyl 5-bromo-2-(difluoromethoxy)benzoate is an organic compound with the molecular formula C10H9BrF2O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and difluoromethoxy groups. This compound is used in various chemical reactions and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-2-(difluoromethoxy)benzoate is typically synthesized by reacting 5-bromo-2-(difluoromethoxy)benzoic acid with ethanol in the presence of a suitable solvent . The reaction conditions can be adjusted based on the specific requirements of the synthesis process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product.

化学反应分析

Types of Reactions

Ethyl 5-bromo-2-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 5-substituted-2-(difluoromethoxy)benzoates.

Oxidation: 5-bromo-2-(difluoromethoxy)benzoic acid.

Reduction: 5-bromo-2-(difluoromethoxy)benzyl alcohol.

科学研究应用

Ethyl 5-bromo-2-(difluoromethoxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Ethyl 5-bromo-2-(difluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or alteration of receptor function, leading to various biological effects.

相似化合物的比较

Ethyl 5-bromo-2-(difluoromethoxy)benzoate can be compared with other similar compounds, such as:

Ethyl 5-bromo-2-fluorobenzoate: Lacks the difluoromethoxy group, resulting in different reactivity and applications.

Ethyl 5-bromo-2-methoxybenzoate: Contains a methoxy group instead of difluoromethoxy, affecting its chemical properties and uses.

Ethyl 5-chloro-2-(difluoromethoxy)benzoate:

The uniqueness of this compound lies in the presence of both bromine and difluoromethoxy groups, which confer specific chemical and biological properties that are valuable in various research and industrial contexts.

生物活性

Ethyl 5-bromo-2-(difluoromethoxy)benzoate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a difluoromethoxy group, which significantly influence its reactivity and biological interactions. The molecular formula is , and it has a molecular weight of approximately 281.06 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing the compound's binding affinity to biological targets, while the difluoromethoxy group may affect the compound's lipophilicity and selectivity.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which can lead to altered metabolic pathways.

- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits multiple biological activities:

- Anticancer Potential : Compounds with halogen substituents are often investigated for their anticancer properties. Studies suggest that this compound may inhibit cancer cell proliferation through enzyme inhibition pathways .

- Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial effects, making it a candidate for further exploration in infectious disease research .

- Enzyme Interaction Studies : The compound has been employed in studies focusing on enzyme interactions, particularly in the context of kinase inhibitors .

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Kinase Inhibition : A high-throughput screening identified this compound as a potential inhibitor of salt-inducible kinases (SIK), with IC50 values indicating moderate potency against SIK1, SIK2, and SIK3 . This suggests its role in modulating pathways involved in cellular growth and metabolism.

- Pharmacokinetic Properties : Research into the pharmacokinetic properties revealed that modifications to the molecule could enhance its bioavailability and therapeutic efficacy .

Table 1: Biological Activities of this compound

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-bromo-2-(difluoromethoxy)benzoate, and how do reaction conditions affect yield and purity?

- Methodological Answer :

- Bromination : Start with a benzoic acid derivative (e.g., 2-(difluoromethoxy)benzoic acid) and brominate using HBr or Br₂ in the presence of aqueous H₂SO₄. Evidence shows bromination under acidic conditions achieves 93–99% purity for structurally related compounds .

- Esterification : React the brominated benzoic acid with ethanol via acid-catalyzed esterification (e.g., H₂SO₄ or HCl). Monitor reaction completion using TLC or HPLC.

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) to isolate the ester. Yield optimization requires controlled temperature (60–80°C) and stoichiometric excess of ethanol .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.34 ppm for CH₃ in ethyl groups; δ 160–165 ppm for carbonyl carbons). Use CDCl₃ or DMSO-d₆ as solvents .

- Mass Spectrometry (MS) : ESI-MS or GC-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 320–330 for brominated esters) .

- Elemental Analysis : Validate C, H, Br, and F content (±0.3% deviation) .

Advanced Research Questions

Q. How does the difluoromethoxy substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- The electron-withdrawing difluoromethoxy group (-OCF₂) enhances electrophilicity at the ortho and para positions, facilitating NAS.

- Experimental Design : React with amines (e.g., piperidine) in DMF at 80–100°C. Monitor regioselectivity via HPLC and compare with non-fluorinated analogs .

- Data Interpretation : Higher reaction rates at the para position (vs. meta) indicate electronic effects dominate over steric hindrance .

Q. What in vitro models are suitable for evaluating the compound’s cytotoxicity and mechanism of action?

- Methodological Answer :

- Cell Lines : Use Hep-2 (human epithelial), HeLa (cervical cancer), or human keratinocytes. Dose-response curves (0.1–100 µM) over 48–72 hours .

- Assays :

- MTT assay for viability.

- Flow cytometry for apoptosis (Annexin V/PI staining).

- ROS detection (DCFH-DA probe) to assess oxidative stress .

- Controls : Include ethyl benzoate and bromobenzene derivatives to isolate the effects of the difluoromethoxy group .

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

- Methodological Answer :

- Hypothesis Testing : Compare metabolic activity (e.g., CYP450 expression) between cell lines using qPCR.

- Experimental Replication : Standardize culture conditions (e.g., serum-free media) to minimize variability.

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify outliers or cell-specific sensitivities .

Q. What pharmacokinetic parameters should be prioritized when analyzing metabolic stability via LC-MS/MS?

- Methodological Answer :

- Key Parameters :

- Half-life (t₁/₂) : Incubate with liver microsomes (human/rat) and measure parent compound depletion.

- Clearance (Cl) : Use hepatocyte suspensions to estimate hepatic extraction ratio.

- LC-MS/MS Conditions :

- Column: C18 (2.1 × 50 mm, 1.7 µm).

- Mobile Phase: Acetonitrile/0.1% formic acid.

- Ionization: ESI+ for protonated adducts .

Q. How can structure-activity relationship (SAR) studies optimize antitumor activity in derivatives?

- Methodological Answer :

- Modification Sites :

- Bromine Position : Compare 5-bromo vs. 4-bromo analogs (e.g., Ethyl 4-bromo-2-(difluoromethoxy)benzoate) for IC₅₀ shifts in MCF-7 cells .

- Ester Group : Replace ethyl with methyl or benzyl to alter lipophilicity (logP) and membrane permeability .

- In Vivo Validation : Use xenograft models (e.g., BALB/c mice) to assess tumor growth inhibition and bioavailability .

Q. What strategies mitigate solvent-induced discrepancies in NMR chemical shift assignments?

- Methodological Answer :

属性

IUPAC Name |

ethyl 5-bromo-2-(difluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O3/c1-2-15-9(14)7-5-6(11)3-4-8(7)16-10(12)13/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEPBYRBWCGUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661127 | |

| Record name | Ethyl 5-bromo-2-(difluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773135-60-7 | |

| Record name | Ethyl 5-bromo-2-(difluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。